(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring attached to a thiophene ring, which is further connected to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene derivative reacts with a pyrazole boronic acid under palladium catalysis in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura reaction conditions to ensure high yield and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or thiophene rings.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified pyrazole or thiophene derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile functional group in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (5-(1H-Pyrazol-1-yl)thiophen-2-yl)methanol
- (5-(1H-Pyrazol-1-yl)thiophen-2-yl)amine
- (5-(1H-Pyrazol-1-yl)thiophen-2-yl)carboxylic acid
Uniqueness
(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore in drug discovery .
Properties
Molecular Formula |
C7H7BN2O2S |
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Molecular Weight |
194.02 g/mol |
IUPAC Name |
(5-pyrazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)6-2-3-7(13-6)10-5-1-4-9-10/h1-5,11-12H |
InChI Key |
KTCUJNCAAYITHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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